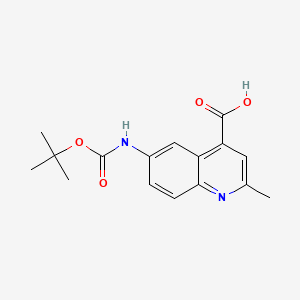
5-Carboxy-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxy-2’-deoxycytidine is a modified nucleoside derived from 2’-deoxycytidine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine, which is an important epigenetic marker involved in gene regulation. The compound plays a significant role in the epigenetic control cycle, particularly in the context of active DNA demethylation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy to prepare high-quality 5-carboxyl-2’-deoxycytidine triphosphates. This method has been optimized for gram-scale synthesis from 2’-deoxythymidine .
Industrial Production Methods
While specific industrial production methods for 5-Carboxy-2’-deoxycytidine are not extensively documented, the optimized synthetic routes for gram-scale production suggest potential scalability for industrial applications. The use of high-quality reagents and controlled reaction conditions are crucial for maintaining the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:
Decarboxylation: It can undergo decarboxylation to revert to 2’-deoxycytidine, a process that is facilitated by Tet enzymes.
Common Reagents and Conditions
Decarboxylation: The decarboxylation process is facilitated by metabolic labeling and specific cellular conditions.
Major Products Formed
From Oxidation: 5-Carboxy-2’-deoxycytidine is formed from the oxidation of 5-methyl-2’-deoxycytidine.
From Decarboxylation: The major product is 2’-deoxycytidine.
Wissenschaftliche Forschungsanwendungen
5-Carboxy-2’-deoxycytidine has several scientific research applications, including:
Epigenetics: It is a key player in the epigenetic regulation of gene expression, particularly in the demethylation cycle of DNA.
Biological Studies: The compound is used to study the mechanisms of DNA methylation and demethylation in various cell types, including stem cells and neurons.
Medical Research:
Analytical Chemistry: The compound is used in the development of biosensors for detecting DNA modifications.
Wirkmechanismus
The mechanism of action of 5-Carboxy-2’-deoxycytidine involves its role in the active DNA demethylation process. The compound is formed by the oxidation of 5-methyl-2’-deoxycytidine through the action of Tet enzymes. It can then be decarboxylated to revert to 2’-deoxycytidine, completing the demethylation cycle. This process is crucial for regulating gene expression and maintaining genomic stability .
Vergleich Mit ähnlichen Verbindungen
5-Carboxy-2’-deoxycytidine is similar to other oxidized derivatives of 5-methyl-2’-deoxycytidine, such as:
5-Hydroxymethyl-2’-deoxycytidine: An intermediate in the oxidation process, involved in gene regulation.
5-Formyl-2’-deoxycytidine: Another intermediate that can be further oxidized to form 5-Carboxy-2’-deoxycytidine.
Uniqueness
The uniqueness of 5-Carboxy-2’-deoxycytidine lies in its role in the final step of the oxidation process and its ability to revert to 2’-deoxycytidine through decarboxylation. This makes it a crucial component in the epigenetic regulation of gene expression .
Eigenschaften
Molekularformel |
C10H13N3O6 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
FHPQEVWDHUHVGT-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)






![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)






